molecular formula C10H9N3O2 B8289701 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B8289701
M. Wt: 203.20 g/mol
InChI Key: UBVMFVGESTXROG-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitrophenyl)-1H-pyrazole is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms and are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . The presence of a 2-nitrophenyl substituent on the pyrazole core is a key structural feature of interest. The nitro group is a strong electron-withdrawing moiety that can influence the electronic properties of the molecule and its interactions with biological targets . While the specific biological profile of this compound requires further investigation, pyrazole derivatives, in general, have been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Specifically, nitrophenyl-substituted pyrazole isomers have been studied for their promising antifungal properties . This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel ligand libraries, the development of potential pharmacologically active agents, or as an intermediate in more complex synthetic pathways . The compound is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-methyl-4-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O2/c1-12-7-8(6-11-12)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3

InChI Key

UBVMFVGESTXROG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazole derivatives vary significantly based on substituent position and electronic properties. Key structural analogs include:

Table 1: Structural Analogs of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
1-Methyl-4-(4-nitrophenyl)-1H-pyrazole 4-nitrophenyl (C4), methyl (N1) C10H9N3O2 203.20
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-nitrophenyl (N1), amino (C5), cyano (C3) C10H7N5O2 241.20
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one 4-nitrophenyl (N1), nitro (C4), methyl (C3) C10H8N4O4 248.19
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Boronic ester (C4), methyl (N1) C10H17BN2O2 208.07

Key Observations :

  • Functional Groups: Cyano () and boronic ester () substituents enable diverse reactivity, such as click chemistry or cross-coupling, whereas nitro groups enhance electrophilicity.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Pyrazole Derivatives

Compound Name Melting Point (°C) Rf Value Purity (%) Reference
4-(2-(4-Nitrophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4j) 207–209 0.63
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 62–65 97+
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one

Key Observations :

  • The ortho-nitrophenyl group in the target compound may lower melting points compared to para-substituted analogs due to reduced symmetry.
  • High purity (>97%) is achievable for boronic ester derivatives, critical for catalytic applications .

Spectroscopic Data Analysis

Table 3: Spectroscopic Data of Pyrazole Derivatives

Compound Name IR Peaks (cm⁻¹) $^1$H NMR (δ ppm) $^{13}$C NMR (δ ppm) Reference
4-(2-(4-Nitrophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4j) 3414 (N–H), 3168 (=C–H), 2948 (C–H)
1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole (125) 173.3, 154.2, 147.5

Key Observations :

  • Nitro groups exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO$_2$ stretching), though specific data for the target compound are unavailable.
  • $^{13}$C NMR shifts for aromatic carbons adjacent to nitro groups typically appear downfield (e.g., 147–154 ppm in ).

Preparation Methods

The most widely employed strategy involves cyclocondensation between substituted hydrazines and 1,3-diketones. For 1-methyl-4-(2-nitrophenyl)-1H-pyrazole, this typically entails reacting 2-nitrophenylhydrazine (1) with a methyl-substituted 1,3-diketone (2) . A representative protocol from Bhat et al. (as cited in ) utilizes ethanol as a solvent under reflux conditions, yielding the pyrazole core (3) through dehydration (Scheme 1).

Scheme 1 :

2-Nitrophenylhydrazine (1) + 3-Methyl-1,3-diketone (2)EtOH, refluxThis compound (3)\text{2-Nitrophenylhydrazine (1) + 3-Methyl-1,3-diketone (2)} \xrightarrow{\text{EtOH, reflux}} \text{this compound (3)}

Key parameters include:

  • Temperature : 80–100°C

  • Reaction Time : 4–6 hours

  • Yield : 70–85%

Notably, steric and electronic effects influence regioselectivity. The methyl group preferentially occupies the N1 position due to the nucleophilic superiority of NH₂ over bulkier substituents .

1,3-Dipolar Cycloaddition of Nitrilimines

An alternative route employs 1,3-dipolar cycloaddition between nitrilimines and alkenes. Dadiboyena et al. demonstrated that diphenylnitrilimine (4) , generated in situ from hydrazonyl chlorides, reacts with 2-nitrostyrene (5) to form the pyrazole ring (6) (Scheme 2).

Scheme 2 :

Diphenylnitrilimine (4) + 2-Nitrostyrene (5)CH₂Cl₂, Et₃NThis compound (6)\text{Diphenylnitrilimine (4) + 2-Nitrostyrene (5)} \xrightarrow{\text{CH₂Cl₂, Et₃N}} \text{this compound (6)}

Conditions :

  • Catalyst : Triethylamine

  • Solvent : Dichloromethane

  • Yield : 72–88%

This method avoids harsh acidic conditions but requires stringent moisture control to prevent nitrilimine decomposition.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for dehydration steps. A study by Verbruggen et al. adapted traditional cyclocondensation protocols to microwave conditions, reducing reaction times from hours to minutes. For example, a 0.1 M solution of 2-nitrophenylhydrazine (1) and acetylacetone (7) in methanol irradiated at 160°C for 2 minutes produced the target compound (8) in 82% yield (Table 1).

Table 1 : Microwave-Assisted Synthesis Optimization

ParameterValue
SolventMethanol
Temperature (°C)160
Time (min)2
Yield (%)82

This approach minimizes side reactions and improves scalability .

Nitration of Pre-Formed Pyrazoles

Post-synthetic nitration offers a pathway to introduce the 2-nitro group. Starting with 1-methyl-4-phenyl-1H-pyrazole (9) , nitration using HNO₃/H₂SO₄ at 0–5°C selectively yields the ortho-nitro derivative (10) (Scheme 3) .

Scheme 3 :

1-Methyl-4-phenyl-1H-pyrazole (9)HNO₃/H₂SO₄, 0–5°CThis compound (10)\text{1-Methyl-4-phenyl-1H-pyrazole (9)} \xrightarrow{\text{HNO₃/H₂SO₄, 0–5°C}} \text{this compound (10)}

Critical Factors :

  • Temperature Control : Below 5°C to prevent para-nitration.

  • Acid Ratio : HNO₃:H₂SO₄ (1:3 v/v) for optimal electrophilic substitution.

  • Yield : 65–78%

Solid-Phase Synthesis with Immobilized Catalysts

Recent advances employ immobilized ionic liquids (e.g., [bmim]PF₆) to catalyze pyrazole formation. A one-pot protocol by Katritzky et al. combines chalcone (11) and 2-nitrophenylhydrazine (1) in the presence of [bmim]PF₆, achieving 82% yield through tandem cyclocondensation-aromatization (Scheme 4).

Scheme 4 :

Chalcone (11) + 2-Nitrophenylhydrazine (1)[bmim]PF₆, 120°CThis compound (12)\text{Chalcone (11) + 2-Nitrophenylhydrazine (1)} \xrightarrow{\text{[bmim]PF₆, 120°C}} \text{this compound (12)}

Advantages :

  • Catalyst recyclability (4 cycles without loss).

  • No external oxidants required .

Comparative Analysis of Methods

Table 2 : Method Comparison

MethodYield (%)TimeScalability
Cyclocondensation70–854–6 hHigh
1,3-Dipolar Cycloaddition72–882–4 hModerate
Microwave-Assisted822 minHigh
Nitration65–781–2 hLow
Solid-Phase823–5 hHigh

Cyclocondensation and microwave methods are preferred for large-scale synthesis due to their efficiency and reproducibility. Nitration, while straightforward, suffers from regioselectivity challenges.

Q & A

What are the common synthetic routes for 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds, followed by nitration or substitution reactions to introduce the 2-nitrophenyl group. Key steps include:

  • Pyrazole ring formation : Hydrazine reacts with a diketone or enone under acidic or basic conditions.
  • Nitrophenyl substitution : Electrophilic aromatic substitution (e.g., nitration) or Suzuki coupling for regioselective aryl group introduction.
    Optimization Strategies :
  • Temperature control : Maintain 60–80°C during cyclocondensation to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability during substitution .
  • Catalysts : Use Pd catalysts for cross-coupling reactions to improve yield and regioselectivity.

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Structural confirmation relies on a combination of techniques:

  • NMR spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., methyl group at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
    • ¹³C NMR : Confirms nitrophenyl carbon signals (e.g., nitro-substituted carbons at δ 140–150 ppm).
  • FTIR spectroscopy : Detects functional groups (e.g., C-NO₂ stretch at ~1520 cm⁻¹, pyrazole ring vibrations at 1600–1650 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak matching calculated mass) .

How do electron-withdrawing and electron-donating substituents influence the reactivity of this compound?

Advanced Research Question
The 2-nitrophenyl group is strongly electron-withdrawing, which:

  • Enhances electrophilic substitution : Directs incoming electrophiles to meta/para positions relative to the nitro group .
  • Reduces nucleophilic attack : Deactivates the pyrazole ring, limiting reactivity in SNAr reactions .
    Methodological Insights :
  • Comparative studies : Replace the nitro group with methyl (electron-donating) to assess changes in reaction rates (e.g., 10x slower nitration observed in methyl-substituted analogs) .
  • DFT calculations : Predict charge distribution and reactive sites using Gaussian software (e.g., nitro group lowers HOMO-LUMO gap by 0.8 eV).

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structural validation : Re-synthesize disputed compounds and verify purity (>95% via HPLC) .
  • Standardized bioassays :
    • Antimicrobial testing : Use CLSI guidelines for MIC determination to ensure reproducibility .
    • Enzyme inhibition : Employ kinetic assays (e.g., IC₅₀ measurements with positive controls).
  • Meta-analysis : Compare substituent effects (e.g., 4-fluorophenyl analogs show 3x higher activity than chlorophenyl derivatives) .

What mechanistic strategies are used to study reactions involving this compound?

Advanced Research Question
Mechanistic elucidation involves:

  • Isotopic labeling : Introduce deuterium at the methyl group to track proton transfer in acid-catalyzed reactions.
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., nitro group reduction at λ 400 nm) .
  • Intermediate trapping : Use low-temperature NMR to isolate and characterize transient species (e.g., nitrenium ions in nitration) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question
Crystallization difficulties stem from:

  • Planar aromatic systems : Induce stacking interactions, leading to amorphous precipitates .
    Solutions :
  • Solvent engineering : Use mixed solvents (e.g., ethanol/water) to slow nucleation .
  • Co-crystallization : Add templating agents (e.g., crown ethers) to direct crystal packing.

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